Cas no 212382-59-7 ((2,2-dimethylcyclopentyl)methanamine)

(2,2-dimethylcyclopentyl)methanamine structure
212382-59-7 structure
Product Name:(2,2-dimethylcyclopentyl)methanamine
CAS No:212382-59-7
MF:C8H17N
MW:127.22728228569
MDL:MFCD11655619
CID:239101
PubChem ID:22484473
Update Time:2025-04-19

(2,2-dimethylcyclopentyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanemethanamine,2,2-dimethyl-
    • 1-(2,2-Dimethylcyclopentyl)methanamine
    • 2,2-dimethyl-Cyclopentanemethanamine
    • 1,1-Dimethyl-cyclohexanon-(2)-semicarbazon
    • 2,2-dimethyl-cyclohexanone semicarbazone
    • 2,2-Dimethyl-cyclohexanon-semicarbazon
    • 2,2-Dimethylcyclopentanemethanamine
    • 2,2-dimethylcyclopentylmethylamine
    • Cyclohexanone, 2,2-dimethyl-, semicarbazone
    • NSC401656
    • (2,2-dimethylcyclopentyl)methanamine
    • FICBTSLUMJAISS-UHFFFAOYSA-N
    • 2,2-dimethylcyclopentylmethyl amine
    • AKOS006363131
    • F2167-0101
    • Cyclopentanemethanamine, 2,2-dimethyl-
    • EN300-225417
    • P16858
    • 212382-59-7
    • SCHEMBL3540016
    • MFCD11655619
    • Z1203586019
    • MDL: MFCD11655619
    • Inchi: 1S/C8H17N/c1-8(2)5-3-4-7(8)6-9/h7H,3-6,9H2,1-2H3
    • InChI Key: FICBTSLUMJAISS-UHFFFAOYSA-N
    • SMILES: NCC1CCCC1(C)C

Computed Properties

  • Exact Mass: 127.13621
  • Monoisotopic Mass: 127.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 96.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 1.9

Experimental Properties

  • Density: 0.8±0.1 g/cm3
  • Boiling Point: 144.1±8.0 °C at 760 mmHg
  • Flash Point: 35.2±13.3 °C
  • PSA: 26.02
  • Vapor Pressure: 5.2±0.3 mmHg at 25°C

(2,2-dimethylcyclopentyl)methanamine Security Information

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